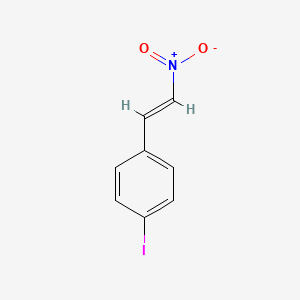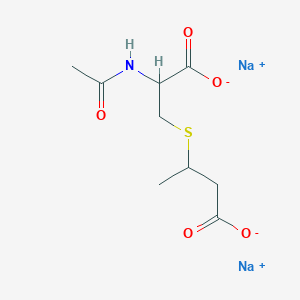
4-Tetradecen-1-ol, (E)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Tetradecen-1-ol, (E) is an organic compound with the molecular formula C14H28O It is a long-chain fatty alcohol with a double bond in the trans (E) configuration at the fourth carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tetradecen-1-ol, (E) can be achieved through several methods. One common approach involves the reduction of 4-Tetradecenoic acid using lithium aluminum hydride (LiAlH4) as a reducing agent. The reaction is typically carried out in anhydrous ether at low temperatures to prevent side reactions.
Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. For instance, the reaction between 4-bromobutanal and a suitable phosphonium ylide can yield 4-Tetradecen-1-ol, (E) after subsequent reduction steps.
Industrial Production Methods
In industrial settings, 4-Tetradecen-1-ol, (E) can be produced through the catalytic hydrogenation of 4-Tetradecenoic acid. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The resulting product is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
4-Tetradecen-1-ol, (E) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-Tetradecenal or 4-Tetradecenoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 4-Tetradecanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions to form derivatives like 4-Tetradecenyl chloride when reacted with thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in anhydrous conditions.
Major Products
Oxidation: 4-Tetradecenal, 4-Tetradecenoic acid.
Reduction: 4-Tetradecanol.
Substitution: 4-Tetradecenyl chloride.
科学的研究の応用
4-Tetradecen-1-ol, (E) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pheromones and other bioactive molecules.
Biology: The compound is studied for its role in biological systems, particularly in the context of lipid metabolism and cell signaling.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems and as a precursor for bioactive compounds.
Industry: It is used in the production of surfactants, lubricants, and plasticizers due to its amphiphilic nature.
作用機序
The mechanism of action of 4-Tetradecen-1-ol, (E) involves its interaction with cellular membranes and enzymes. As a long-chain fatty alcohol, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also act as a substrate for enzymes involved in fatty acid metabolism, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
11-Tetradecen-1-ol, (E): Another unsaturated fatty alcohol with a double bond at the eleventh carbon.
9-Tetradecen-1-ol, (E): Similar structure but with the double bond at the ninth carbon.
4-Tetradecen-1-ol, (Z): The cis isomer of 4-Tetradecen-1-ol, (E).
Uniqueness
4-Tetradecen-1-ol, (E) is unique due to its specific double bond position and trans configuration, which confer distinct chemical and physical properties. These characteristics make it suitable for specific applications, such as in the synthesis of certain pheromones and bioactive molecules.
特性
分子式 |
C14H28O |
|---|---|
分子量 |
212.37 g/mol |
IUPAC名 |
(E)-tetradec-4-en-1-ol |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h10-11,15H,2-9,12-14H2,1H3/b11-10+ |
InChIキー |
NFLOGWCACVSGQN-ZHACJKMWSA-N |
異性体SMILES |
CCCCCCCCC/C=C/CCCO |
正規SMILES |
CCCCCCCCCC=CCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(1R,2R)-1-Ethyl-2-methyl-3-(methylamino)propyl]phenyl beta-D-Glucopyranosiduronic Acid](/img/structure/B12289425.png)


![2-[[2-Hydroxy-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propyl]amino]-2-methylpropan-1-ol](/img/structure/B12289438.png)
![(S)-5'-S-[4-Methoxy-4-oxo-3-[(trifluoroacetyl)amino]butyl]-5'-thioadenosine](/img/structure/B12289445.png)

![Benzyl 2-(acetamido)-2-deoxy-6-O-benzyl-3-O-2-propen-1-YL-4-O-[beta-D-galactopyranosyl]-alpha-D-glucopyranoside](/img/structure/B12289476.png)
![N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12289477.png)


![(9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate](/img/structure/B12289491.png)
![Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(3-aminopropionicAcid)](/img/structure/B12289496.png)
